PROTAC BTK Degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

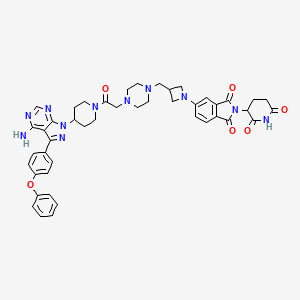

Molecular Formula |

C45H47N11O6 |

|---|---|

Molecular Weight |

837.9 g/mol |

IUPAC Name |

5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59) |

InChI Key |

SPGWKNITNYHIGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-6

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This guide provides a detailed examination of the mechanism of action for PROTAC BTK Degrader-6 (also referred to as Compound 15), a potent and specific degrader of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and inflammatory diseases.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to eliminate the BTK protein, offering a distinct and potentially more durable therapeutic effect than traditional small-molecule inhibitors.[3] This document outlines the core molecular mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the processes involved.

The PROTAC Mechanism: A Primer

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two.[4][5][6] Their mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.[3][5]

The process unfolds in several steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BTK) and an E3 ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.[4][5][7]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4][5]

-

Proteasomal Recognition and Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[3][8] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[5]

-

Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can engage another target protein and E3 ligase, enabling it to act catalytically and induce the degradation of multiple protein copies.[3][5]

BTK as a Therapeutic Target

Bruton's Tyrosine Kinase is a central node in the B-cell receptor signaling pathway.[1] Upon BCR activation, upstream kinases like LYN and SYK activate BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1] This triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors, including NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[1][9] Dysregulation of BTK activity is implicated in various B-cell cancers and autoimmune disorders. While covalent inhibitors like ibrutinib (B1684441) are effective, resistance can emerge through mutations at the C481 binding site (C481S), diminishing drug efficacy.[5][10] PROTACs offer a strategy to overcome such resistance by degrading the entire protein, regardless of mutations in the kinase domain.[3][11]

Core Mechanism of this compound

This compound is a small molecule designed to specifically induce the degradation of the BTK protein.[9] It achieves this by forming a ternary complex between BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), a strategy proven effective for other BTK PROTACs.[5][7][10] This induced proximity leads to the polyubiquitination of BTK, marking it for destruction by the proteasome.

The key downstream consequence of BTK degradation by this PROTAC is the potent suppression of the NF-κB signaling pathway.[9] This leads to a significant reduction in the expression and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), underpinning its observed anti-inflammatory activity.[9]

Quantitative Data Summary

The efficacy of a PROTAC is defined by several quantitative parameters. This compound has demonstrated high potency in cellular assays.

| Parameter | Value | Cell Line / System | Significance | Reference |

| DC₅₀ | 3.18 nM | Cellular Assay | Represents the concentration required to degrade 50% of the target BTK protein, indicating very high potency. | [9] |

| Biological Activity | Inhibition of NF-κB Activation | Cellular Assay | Confirms that degradation of BTK effectively blocks its downstream signaling function. | [9] |

| Biological Activity | Inhibition of IL-1β and IL-6 expression | Cellular Assay | Demonstrates a key anti-inflammatory functional outcome of BTK degradation. | [9] |

| In Vivo Activity | Anti-inflammatory Efficacy | Animal Models | Shows that the degrader is active and produces a therapeutic effect in a whole organism. | [9] |

Key Experimental Protocols & Methodologies

Verifying the mechanism of action of a PROTAC requires a suite of biochemical and cell-based assays. Below are the methodologies for key experiments used to characterize this compound.

Western Blotting for BTK Degradation

This is the most direct method to quantify the reduction of a target protein.

-

Objective: To measure the levels of BTK protein in cells following treatment with this compound.

-

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages or a B-cell lymphoma line) and treat with varying concentrations of this compound for a specified time (e.g., 4 to 24 hours).[10]

-

Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize bands. Densitometry analysis is used to quantify the BTK band intensity relative to the loading control, allowing for the calculation of percent degradation and DC₅₀ values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Co-IP is used to confirm the physical interaction between BTK, the PROTAC, and the E3 ligase.

-

Objective: To demonstrate the formation of the BTK-Degrader-6-CRBN ternary complex within cells.

-

Methodology:

-

Cell Treatment: Treat cells with this compound for a short duration (to capture the complex before degradation is complete) and a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated protein and the complex.

-

Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against BTK (or the E3 ligase) that has been pre-conjugated to magnetic or agarose (B213101) beads. This will "pull down" the target protein and any interacting partners.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the E3 ligase (CRBN) in the BTK pulldown, which confirms the formation of the ternary complex.

-

NF-κB Reporter Assay

This assay measures the functional downstream consequence of BTK degradation.

-

Objective: To quantify the inhibition of NF-κB transcriptional activity.

-

Methodology:

-

Transfection: Introduce a plasmid vector into cells that contains a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with this compound for a set period.

-

Stimulation: Stimulate the cells with an agent that activates the BCR pathway or directly activates NF-κB (e.g., LPS in macrophages).

-

Lysis & Measurement: Lyse the cells and add a luciferase substrate. The amount of light produced, measured by a luminometer, is directly proportional to the activity of NF-κB. A decrease in luminescence in treated cells compared to controls indicates inhibition of the pathway.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

PROTAC BTK Degrader-6 structure and chemical properties

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of PROTAC BTK Degrader-6, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By co-opting the cell's natural protein disposal machinery, this compound offers a promising strategy for the treatment of B-cell malignancies and autoimmune diseases where BTK activity is dysregulated.

Structure and Chemical Properties

This compound is comprised of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | N/A |

| Molecular Formula | C45H47N11O6 | [2] |

| Molecular Weight | 837.942 g/mol | [2] |

| Canonical SMILES | NC1=C2C(=NC=N1)N(N=C2C2=CC=C(C=C2)OC2=CC=CC=C2)C2CCN(CC2)C(CN2CCN(CC2)CC2CN(C2)C=2C=C1C(N(C(C1=CC2)=O)C2C(NC(CC2)=O)=O)=O)=O | [2] |

| CAS Number | 2767204-39-5 | [2] |

| DC50 (Degradation Concentration 50%) | 3.18 nM | [3][4] |

| Storage | 2-8 °C | [2] |

| Purity | >95% | [2] |

Table 2: Physicochemical and Pharmacokinetic Properties (General Information for Ibrutinib-Based PROTACs)

While specific data for this compound is not publicly available, the following table provides general ranges and observations for similar ibrutinib-based PROTACs.

| Property | General Value/Observation | Reference |

| Solubility | Generally soluble in DMSO. Aqueous solubility is often low but can be improved by linker modification. | [5][6] |

| Permeability (Caco-2) | PROTACs often exhibit low to moderate permeability. Assay conditions may need optimization (e.g., addition of BSA) to improve recovery. | [7][8][9][10] |

| Pharmacokinetics (in vivo) | Oral bioavailability can be challenging for PROTACs but has been achieved for some BTK degraders. Half-life and exposure are highly dependent on the specific structure. | [5][11][12][13][14][15] |

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

Caption: Workflow of this compound mediated protein degradation.

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. By degrading BTK, this compound effectively blocks these downstream signaling events.[16][17][18][19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. CAS No.: 2767204-39-5; Synonyms: this compound [chemshuttle.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. enamine.net [enamine.net]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ASCO – American Society of Clinical Oncology [asco.org]

- 15. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC BTK Degrader-6: E3 Ligase Recruitment and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of PROTAC BTK Degrader-6, a potent degrader of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases. This compound leverages the ubiquitin-proteasome system to induce the targeted degradation of BTK, offering a promising alternative to traditional small-molecule inhibitors. This document will delve into the core aspects of its mechanism, focusing on E3 ligase recruitment, and provide detailed experimental protocols for its characterization.

Core Mechanism of Action: E3 Ligase Recruitment

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. This compound utilizes a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.

The fundamental mechanism of action involves the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound is defined by its ability to potently induce the degradation of BTK. The following table summarizes the key quantitative parameters for this degrader.

| Parameter | Value | Description | Reference |

| DC50 | 3.18 nM | The concentration of the PROTAC that results in 50% degradation of the target protein. | [1] |

Note: Specific binding affinity (Kd) values for this compound to BTK and CRBN are not publicly available at this time. The DC50 value is a measure of degradation potency in a cellular context.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Cell-Based BTK Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of BTK in a cellular context using Western blotting.

Materials:

-

Cell line expressing BTK (e.g., Ramos, TMD8)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.

-

Incubate cells for a predetermined time (e.g., 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Incubate lysates on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the washing steps.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the BTK signal to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle control to determine the DC50 value.

-

Figure 2: Western Blot Experimental Workflow.

In Vitro Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the formation of the BTK-PROTAC-CRBN ternary complex in a purified system.

Materials:

-

Purified recombinant BTK protein

-

Purified recombinant CRBN-DDB1 complex

-

Fluorescently labeled tracer that binds to either BTK or CRBN

-

This compound

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

Prepare a solution of the fluorescent tracer and either BTK or the CRBN-DDB1 complex in the assay buffer.

-

Add this mixture to the wells of a microplate.

-

-

PROTAC Titration:

-

Add a serial dilution of this compound to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization in each well.

-

-

Data Analysis:

-

An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).

-

Plot the change in polarization against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

-

Figure 3: Principle of Fluorescence Polarization Assay.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of BTK induced by the PROTAC-mediated ternary complex.

Materials:

-

Purified recombinant BTK protein

-

Purified recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, and the CRBN E3 ligase complex in the reaction buffer.

-

Add the BTK protein and this compound at various concentrations. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Run the samples on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with an anti-BTK antibody to observe a shift in molecular weight corresponding to ubiquitination, and with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains on BTK.

-

Figure 4: In Vitro Ubiquitination Assay Workflow.

Conclusion

This compound represents a potent and promising therapeutic agent for diseases driven by aberrant BTK signaling. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to induce targeted degradation of BTK, offers a distinct advantage over traditional inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of this and other BTK-targeting PROTACs, facilitating further drug development and a deeper understanding of this innovative therapeutic strategy.

References

In-Depth Technical Guide: PROTAC DD-03-171 Ternary Complex Formation with BTK and CRBN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the formation of the ternary complex involving the PROTAC (Proteolysis Targeting Chimera) DD-03-171, Bruton's tyrosine kinase (BTK), and the E3 ubiquitin ligase Cereblon (CRBN). This document outlines the quantitative parameters governing this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.

Introduction to PROTAC DD-03-171

DD-03-171 is a potent and selective PROTAC designed to induce the degradation of BTK, a key signaling protein in B-cell development and activation. By hijacking the cell's natural protein disposal system, DD-03-171 brings BTK into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1] This approach offers a therapeutic strategy for B-cell malignancies and has the potential to overcome resistance to traditional BTK inhibitors.[1] Notably, DD-03-171 has been shown to effectively degrade the ibrutinib-resistant C481S mutant of BTK.

Mechanism of Action: The Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (BTK), and an E3 ligase (CRBN).[1] This proximity-inducing mechanism initiates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Figure 1: Mechanism of Action of DD-03-171.

Quantitative Data for DD-03-171

The following tables summarize the key quantitative parameters for the BTK degrader DD-03-171.

| Parameter | Value | Cell Line / System | Reference |

| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | |

| Biochemical IC50 | 5.1 nM | Biochemical Assay | N/A |

| Degradation of C481S-BTK | Yes | TMD8 ABC DLBCL cells | [1] |

Note: Specific binding affinities (Kd) for DD-03-171 to BTK and CRBN, and the cooperativity (α) of the ternary complex are not publicly available in the cited literature. One study notes that DD-03-171 may exhibit greater cooperativity than a related compound, but a quantitative value is not provided.[1]

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation. Inhibition or degradation of BTK disrupts this pathway, making it an attractive target for the treatment of B-cell malignancies.

Figure 2: Simplified BTK Signaling Pathway and the inhibitory action of DD-03-171.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the formation of the DD-03-171 ternary complex and its downstream effects.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay biochemically quantifies the formation of the BTK-PROTAC-CRBN ternary complex.

Figure 3: Workflow for TR-FRET based ternary complex formation assay.

Materials:

-

Recombinant biotinylated BTK

-

Recombinant His-tagged CRBN/DDB1 complex

-

DD-03-171

-

TR-FRET donor (e.g., Terbium cryptate-labeled streptavidin)

-

TR-FRET acceptor (e.g., d2-labeled anti-His antibody)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume plates

Procedure:

-

Prepare a serial dilution of DD-03-171 in assay buffer.

-

In a 384-well plate, add the biotinylated BTK and His-tagged CRBN/DDB1 to a final concentration (e.g., 5-20 nM).

-

Add the DD-03-171 dilutions to the wells.

-

Add the TR-FRET donor and acceptor reagents to the wells at their recommended final concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 µs).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of DD-03-171. A characteristic bell-shaped curve indicates ternary complex formation.

Cellular BTK Degradation Assay (Western Blot)

This protocol is used to measure the levels of BTK protein in cells after treatment with DD-03-171.

Materials:

-

Mantle Cell Lymphoma (MCL) cell line (e.g., Mino)

-

DD-03-171

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BTK

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed MCL cells in culture plates and allow them to adhere or stabilize. Treat the cells with various concentrations of DD-03-171 (e.g., 0-1000 nM) for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against BTK and the loading control antibody overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative decrease in BTK protein levels at different concentrations of DD-03-171.

Conclusion

DD-03-171 is a highly effective BTK-degrading PROTAC that functions through the formation of a ternary complex with BTK and the E3 ligase CRBN. The characterization of this complex and its downstream effects on cellular BTK levels are crucial for understanding its mechanism of action and for the development of future targeted protein degraders. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of PROTAC efficacy.

References

PROTAC BTK Degrader-6: An In-Depth Technical Guide to its Effect on B-cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of PROTAC BTK Degrader-6 on the B-cell receptor (BCR) signaling pathway. As a potent and selective degrader of Bruton's tyrosine kinase (BTK), this compound represents a novel therapeutic strategy for B-cell malignancies and autoimmune diseases. This document outlines its mechanism of action, impact on downstream signaling cascades, and provides detailed experimental protocols for its characterization.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is designed to specifically target Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies.

This compound has demonstrated potent BTK degradation with a DC50 (concentration for 50% degradation) of 3.18 nM.[1][2][3] Its activity extends to anti-inflammatory effects by inhibiting NF-κB activation and the subsequent expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1][3]

Mechanism of Action

This compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BTK proteins.

Effect on B-cell Receptor Signaling

Activation of the B-cell receptor leads to the phosphorylation and activation of a cascade of downstream signaling molecules, with BTK playing a pivotal role. The phosphorylation of BTK at tyrosine 223 (p-BTK) is a key activation event. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers further downstream signaling through pathways such as the MAPK/ERK and NF-κB pathways, promoting B-cell proliferation and survival.[4]

By degrading BTK, this compound effectively abrogates this entire signaling cascade. This leads to a reduction in the phosphorylation of downstream effectors and ultimately inhibits the pro-survival signals in malignant B-cells.

References

The Discovery and Synthesis of PROTAC BTK Degrader-6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-6, also identified as Compound 15. This novel proteolysis-targeting chimera has demonstrated potent and efficacious degradation of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for inflammatory diseases and B-cell malignancies through the inhibition of the NF-κB signaling pathway.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the selective degradation of BTK. It consists of a ligand that binds to BTK, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Physicochemical and Biological Properties

This compound has been characterized by its potent BTK degradation activity and its anti-inflammatory effects.

| Property | Value | Reference |

| Compound Name | This compound (Compound 15) | [3] |

| CAS Number | 2767204-39-5 | [3] |

| Molecular Formula | C₄₅H₄₇N₁₁O₆ | [3] |

| Molecular Weight | 837.92 g/mol | [3] |

| DC₅₀ (BTK Degradation) | 3.18 nM | [3] |

| Mechanism of Action | BTK degradation via Cereblon E3 ligase recruitment | [2] |

| Biological Activity | Inhibition of NF-κB activation, suppression of pro-inflammatory cytokines (IL-1β, IL-6) | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that includes the preparation of the ibrutinib-based BTK-targeting warhead, the pomalidomide-based E3 ligase ligand, and a suitable linker, followed by their convergent coupling. The following is a representative synthetic scheme based on established methods for analogous PROTACs.

Scheme 1: General Synthetic Strategy

References

An In-depth Technical Guide to PROTAC BTK Degraders for Targeted Protein Degradation

This technical guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction to PROTAC BTK Degraders

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[5]

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[6][7] It is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[6][8] Consequently, BTK has emerged as a significant therapeutic target.[9] BTK PROTACs offer a novel therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[10][11]

Profile of PROTAC BTK Degrader-6

This compound (also known as Compound 15) is a specific degrader of BTK.[12][13] It has demonstrated anti-inflammatory properties through the inhibition of NF-κB activation and the suppression of pro-inflammatory cytokines.[13][14]

| Parameter | Value | Reference |

| DC50 | 3.18 nM | [12][13] |

| Molecular Formula | C45H47N11O6 | [12] |

| CAS Number | 2767204-39-5 | [12] |

| Mechanism of Action | Inhibits NF-κB activation | [13] |

| Biological Activity | Suppresses expression of pro-inflammatory cytokines (IL-1β, IL-6) | [13][14] |

Profile of a Well-Characterized BTK Degrader: DD-03-171

DD-03-171 is a potent and selective BTK PROTAC degrader that has been extensively characterized.[15] It effectively degrades both wild-type BTK and the ibrutinib-resistant C481S mutant.[15] DD-03-171 operates through a Cereblon (CRBN)-dependent mechanism.[15]

In Vitro Efficacy:

| Parameter | Value | Cell Line/Context | Reference |

| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | [15][16] |

| IC50 (proliferation) | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | [16] |

| Mechanism | Proteasome- and CRBN-dependent | Ramos B cells | [17] |

| Multi-target Degradation | Degrades BTK, IKFZ1, and IKFZ3 | Mantle Cell Lymphoma (MCL) cells | [15][18] |

| Activity against Resistance | Degrades ibrutinib-resistant C481S-BTK | Mutant cancer cells | [15] |

In Vivo Efficacy:

| Parameter | Dosing | Animal Model | Outcome | Reference |

| BTK Degradation | 50 mg/kg, i.p., once daily for 3 days | c57BL/6 mice | Significant degradation of BTK in splenocytes | [17] |

| Tumor Burden Reduction | Not specified | Lymphoma patient-derived xenograft (PDX) models | Reduced tumor burden and extended survival | [15] |

Mechanism of Action and Signaling Pathways

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway.[6] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[7] This signaling cascade is essential for B-cell proliferation, survival, and differentiation.[8]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Immunomart [immunomart.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. rndsystems.com [rndsystems.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]

In Vitro Characterization of PROTAC BTK Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BTK Degrader-6, also identified as compound 15 in key literature, is a potent and selective Bruton's tyrosine kinase (BTK) degrader. As a Proteolysis Targeting Chimera (PROTAC), it leverages the endogenous ubiquitin-proteasome system to induce the degradation of BTK, a critical mediator in B-cell receptor signaling. Dysregulation of BTK signaling is implicated in various B-cell malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potency in degrading BTK and its subsequent effects on inflammatory signaling pathways.

| Parameter | Cell Line | Value | Description |

| DC50 | Ramos | 3.18 nM | The half-maximal degradation concentration for BTK. |

| Dmax | Ramos | 99.90% | The maximum percentage of BTK degradation. |

| Cytokine Inhibition | LPS-stimulated RAW264.7 | Concentration-dependent | Inhibition of pro-inflammatory cytokines IL-1β and IL-6. |

| Signaling Inhibition | LPS-stimulated RAW264.7 | Concentration-dependent | Inhibition of NF-κB activation. |

Signaling Pathways and Mechanism of Action

This compound functions by inducing the degradation of BTK, thereby inhibiting downstream signaling pathways, including the NF-κB pathway, which is crucial for the expression of pro-inflammatory cytokines.

Caption: BTK Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

BTK Degradation Assay (Western Blot)

This protocol details the methodology for quantifying the degradation of BTK in a selected cell line (e.g., Ramos) following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

c. Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize BTK levels to the loading control.

Caption: Experimental Workflow for BTK Degradation Assay.

Cytokine Secretion Assay (ELISA)

This protocol is for measuring the levels of pro-inflammatory cytokines (IL-1β and IL-6) in the supernatant of LPS-stimulated RAW264.7 cells treated with this compound.

a. Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 24-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

b. Sample Collection:

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

c. ELISA Procedure:

-

Use commercially available ELISA kits for mouse IL-1β and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, incubation with detection antibody, and addition of substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines in the samples based on the standard curve.

NF-κB Activation Assay

This protocol describes a method to assess the effect of this compound on the activation of the NF-κB pathway, often by measuring the phosphorylation of key signaling proteins or the nuclear translocation of NF-κB subunits.

a. Western Blot for Phosphorylated Proteins:

-

Follow the Western Blot protocol as described in section 1.

-

Use primary antibodies specific for the phosphorylated forms of key NF-κB pathway proteins (e.g., phospho-IκBα, phospho-p65) to assess their activation status.

b. Immunofluorescence for NF-κB Nuclear Translocation:

-

Culture and treat cells on coverslips as described in the cytokine assay.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block with BSA and incubate with a primary antibody against an NF-κB subunit (e.g., p65).

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Mount the coverslips and visualize the subcellular localization of NF-κB using a fluorescence microscope.

Caption: Logical Relationship of In Vitro Characterization Experiments.

Methodological & Application

Application Notes: PROTAC BTK Degrader-6 Cell-Based Assays

These application notes provide detailed protocols for evaluating the biological activity of PROTAC BTK Degrader-6, a proteolysis-targeting chimera designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). The following protocols are essential for characterizing the dose- and time-dependent effects of this degrader on BTK protein levels and its subsequent impact on cell viability in relevant cell lines.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for destruction.[1][3][4]

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, differentiation, and activation.[5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[5] this compound is designed to specifically target BTK for degradation, leading to the inhibition of downstream signaling pathways.[7][8] It has been shown to have anti-inflammatory activity by inhibiting NF-κB activation and the expression of pro-inflammatory cytokines.[7][8]

Mechanism of Action and Signaling Pathway

This compound brings BTK into close proximity with an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: Mechanism of BTK degradation by this compound.

Experimental Workflow

The general workflow for assessing the cellular activity of this compound involves treating cultured cells with the compound, followed by assays to measure BTK protein levels and assess the functional consequences, such as changes in cell viability.

Caption: General experimental workflow for cell-based assays.

Data Presentation

Quantitative Summary of BTK Degradation

The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).

| Compound | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| This compound | THP-1 | Western Blot | 3.18 | >90 | [7][8] |

| Representative PROTAC 1 | NAMALWA | Western Blot | ~5 | ~95 | [4] |

| Representative PROTAC 2 | PBMCs | Western Blot | ~150 | >95 | [9] |

Quantitative Summary of Cell Viability

The functional consequence of BTK degradation can be measured by assessing cell viability to determine the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | Assay Method | Incubation Time | IC₅₀ (nM) | Reference |

| This compound | MOLM-13 | CellTiter-Glo® | 72 hours | ~7.5 | Data structure from[10] |

| Representative PROTAC | Saos-2 | CCK-8 Assay | 72 hours | 1.1 | [11] |

| Representative PROTAC | Huh-7 | CCK-8 Assay | 72 hours | ~10 | [12] |

Experimental Protocols

Protocol 1: Western Blot Analysis of BTK Degradation

This protocol details the measurement of BTK protein levels in cells following treatment with this compound.

Materials:

-

Cell Line: THP-1 (human monocytic cell line) or other suitable cell lines (e.g., Ramos, NAMALWA).

-

Reagents: this compound, DMSO (vehicle control), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer.

-

Antibodies: Primary: Rabbit anti-BTK, Mouse anti-GAPDH (or β-actin). Secondary: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.[13]

-

Buffers: PBS, TBST (Tris-buffered saline with 0.1% Tween-20), Blocking Buffer (5% non-fat dry milk or BSA in TBST).

-

Equipment: SDS-PAGE equipment, PVDF membrane, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.[13]

-

Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9][13]

-

Incubate on ice for 30 minutes, vortexing occasionally.[13]

-

Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[13]

-

Determine the protein concentration of the supernatant using a BCA assay.[9][13]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for at least 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][15]

-

Wash the membrane three times for 10 minutes each with TBST.[13][14]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

Wash the membrane again three times for 10 minutes each with TBST.[13][14]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[13]

-

Capture the signal using a digital imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin.[13]

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal. Calculate the percentage of BTK remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[13]

-

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures ATP levels as an indicator of cell viability to assess the cytotoxic or cytostatic effects of BTK degradation.

Materials:

-

Cell Line: Appropriate cancer cell line (e.g., MOLM-13, MV4-11).

-

Reagents: this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment: Opaque-walled 96-well plates, luminometer.

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.[10]

-

-

Incubation:

-

Signal Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][16]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from medium-only wells) from all experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the results using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value via non-linear regression.[10][16]

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. BTK-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. promega.com [promega.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. benchchem.com [benchchem.com]

Application Notes: Western Blot Protocol for Monitoring BTK Degradation by PROTAC BTK Degrader-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from cells rather than just inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][3] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.[4][5][6] PROTACs that target BTK offer a powerful strategy to abolish both its kinase-dependent and scaffolding functions, potentially overcoming resistance mechanisms associated with traditional inhibitors.[7][8]

This document provides a detailed protocol for utilizing Western blot to quantify the degradation of BTK in cultured cells following treatment with PROTAC BTK Degrader-6 .

Mechanism of Action: PROTAC-Mediated BTK Degradation

This compound functions by inducing the formation of a ternary complex between BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the BTK protein, effectively removing it from the cell.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). Below is a summary of the degradation profile for this compound.

| Compound Name | Target | DC50 | Dmax | Cell Line | Notes |

| This compound | BTK | 3.18 nM [9][10] | >90% (Typical) | RAW264.7[9] | Also shows anti-inflammatory activity by inhibiting NF-κB activation.[9] |

| PROTAC BTK Degrader-3 | BTK | 10.9 nM[11] | Not Specified | Mino | Potent degrader for B-cell malignancies.[11] |

| DD-03-171 | BTK | 5.1 nM[12] | Not Specified | MCL cells | Degrades BTK in a CRBN-dependent manner.[12] |

| NC-1 | BTK | 2.2 nM[13] | 97%[13] | Mino | A non-covalent PROTAC.[13] |

Experimental Protocol: Western Blot for BTK Degradation

This protocol outlines the key steps for treating cells with this compound and quantifying BTK protein levels via Western blot.

Experimental Workflow Diagram

Materials and Reagents

-

Cell Lines: Mantle cell lymphoma (MCL) cell lines such as Mino, or other B-cell lines expressing BTK (e.g., MOLM-14, primary CLL cells).[4][7]

-

PROTAC: this compound (Stock solution in DMSO).

-

Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

-

Reagents for Lysis:

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

-

Reagents for Quantification:

-

BCA Protein Assay Kit.

-

-

Reagents for Western Blot:

-

Laemmli Sample Buffer (4x or 2x).

-

Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF or Nitrocellulose membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-BTK antibody (e.g., Cell Signaling Technology #8547).[5]

-

Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (for loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

-

Step-by-Step Methodology

1. Cell Culture and Seeding

-

Culture cells (e.g., Mino) in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Plate cells at a density of 0.5 - 1.0 x 10^6 cells/mL in 6-well plates. Allow suspension cells to acclimate before treatment.

2. PROTAC Treatment

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range to determine DC50 would be 0.1 nM to 1000 nM.

-

Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to assess degradation kinetics.[1][13]

3. Cell Lysis

-

After treatment, collect cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.[1]

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

5. Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein from each sample, add the appropriate volume of Laemmli sample buffer (e.g., add 10 µL of 4x buffer to 30 µL of lysate).

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

6. SDS-PAGE and Protein Transfer

-

Load the denatured protein samples into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's specifications until adequate separation is achieved.

-

Transfer the separated proteins from the gel to a PVDF membrane.[1] Confirm successful transfer by staining the membrane with Ponceau S.

7. Antibody Incubation

-

Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[1]

-

Incubate the membrane with primary antibody against BTK (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Repeat the incubation process for the loading control antibody (β-Actin or GAPDH).

8. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the BTK band to the corresponding loading control band for each sample.

-

Calculate the percentage of BTK remaining relative to the vehicle-treated control. The degradation percentage is (1 - [normalized BTK in treated sample / normalized BTK in control]) * 100.

-

Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Btk (D3H5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Btk (D6T2C) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Degradation Potency (DC50) of PROTAC BTK Degrader-6 in Cancer Cell Lines

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This technology offers a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules. Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases. PROTAC BTK Degrader-6 is a potent degrader of BTK, offering a potential therapeutic advantage over traditional BTK inhibitors. This document provides detailed protocols for determining the half-maximal degradation concentration (DC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency.

Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule that consists of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. The formation of a ternary complex between the PROTAC, BTK, and the E3 ligase facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome. This event effectively removes the BTK protein from the cell, thereby inhibiting its downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells.

BTK Signaling Pathway and PROTAC-Mediated Degradation

Caption: BTK signaling cascade and the mechanism of PROTAC-induced degradation.

Data Presentation: DC50 of BTK Degraders

The potency of a PROTAC is quantified by its DC50 value, the concentration at which 50% of the target protein is degraded. While specific DC50 values for this compound in a wide range of cancer cell lines are not extensively published, the following table includes the reported DC50 for this compound in a relevant cell line and provides representative data for other BTK PROTACs in various cancer cell lines to illustrate typical potencies.

| PROTAC Name | Target | Cell Line | Cancer Type/Cell Type | DC50 (nM) | E3 Ligase Recruited | Reference |

| This compound | BTK | RAW264.7 | Macrophage-like | 3.18 | Cereblon (CRBN) | [1] |

| PTD10 | BTK | MOLM-14 | Acute Myeloid Leukemia | 0.5 | Cereblon (CRBN) | [2] |

| Compound 15-271 | BTK | RAMOS | Burkitt's Lymphoma | <30 | Cereblon (CRBN) | [3] |

| NX-5948 | BTK | TMD8 | Diffuse Large B-cell Lymphoma | 0.32 | Cereblon (CRBN) |

Experimental Protocols

The following protocols provide a detailed methodology for determining the DC50 of a BTK PROTAC degrader in cancer cell lines.

Experimental Workflow for DC50 Determination

Caption: Key steps for determining the DC50 value of a PROTAC.

Protocol 1: Cell Culture and PROTAC Treatment

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., Ramos, TMD8) in the appropriate complete growth medium.

-

Seed the cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

-

-

PROTAC Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM is a good starting point).

-

Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final concentration of DMSO).

-

Incubate the cells for a predetermined time to allow for protein degradation (e.g., 18-24 hours). The optimal incubation time should be determined empirically.

-

Protocol 2: Western Blotting for BTK Quantification

-

Cell Lysis and Protein Quantification:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the soluble protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a primary antibody specific for total BTK diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities for BTK and the loading control using densitometry software (e.g., ImageJ).

-

Protocol 3: DC50 Calculation

-

Data Normalization:

-

For each sample, normalize the band intensity of BTK to the band intensity of the corresponding loading control.

-

-

Calculation of Percent Degradation:

-

The amount of BTK protein in the vehicle-treated sample is considered 100%.

-

Calculate the percentage of remaining BTK for each PROTAC concentration relative to the vehicle control.

-

The percentage of degradation is calculated as: 100 - % remaining BTK.

-

-

Dose-Response Curve and DC50 Determination:

-

Plot the percentage of BTK degradation against the logarithm of the PROTAC concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism).

-

The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, as determined from the fitted curve.

-

Conclusion

This application note provides a comprehensive guide for determining the DC50 of this compound in cancer cell lines. The provided protocols for cell culture, treatment, Western blotting, and data analysis will enable researchers to accurately assess the potency of this and other BTK-targeting PROTACs. The successful application of these methods will be crucial for the preclinical evaluation and further development of this promising class of targeted protein degraders for cancer therapy.

References

- 1. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing PROTAC BTK Degrader-6 in Chronic Lymphocytic Leukemia (CLL) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the proliferation of mature B cells. A key survival pathway for these cells is the B-cell receptor (BCR) signaling cascade, in which Bruton's tyrosine kinase (BTK) plays a pivotal role.[1][2] While BTK inhibitors have revolutionized CLL treatment, acquired resistance, often through mutations in the BTK gene, presents a significant clinical challenge.[1][3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[2][4][5] This document provides detailed application notes and protocols for the use of PROTAC BTK Degrader-6, a representative BTK-targeting PROTAC, in CLL cell lines and primary patient samples. These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of BTK degraders in preclinical settings.

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Upon simultaneous binding to BTK and the E3 ligase, a ternary complex is formed, leading to the polyubiquitination of BTK.[1][6] The ubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][5] This degradation-based mechanism offers the potential to overcome resistance conferred by mutations that interfere with inhibitor binding and can lead to a more sustained pathway inhibition.[1][4]

Data Presentation